(1Z)-1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)-N-hydroxyethanimine

Oxime stereochemistry Thermal analysis Polymorph screening

(1Z)-1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)-N-hydroxyethanimine (CAS 5659-70-1) is a stereoisomerically pure (Z)-oxime derivative of the synthetic indane musk Celestolide. It belongs to the class of indane oximes, characterized by a hydroxylimine functional group attached to a 4-acetyl-6-tert-butyl-1,1-dimethylindane scaffold.

Molecular Formula C17H25NO
Molecular Weight 259.4 g/mol
CAS No. 5659-70-1
Cat. No. B3876859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1Z)-1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)-N-hydroxyethanimine
CAS5659-70-1
Molecular FormulaC17H25NO
Molecular Weight259.4 g/mol
Structural Identifiers
SMILESCC(=NO)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C
InChIInChI=1S/C17H25NO/c1-11(18-19)14-9-12(16(2,3)4)10-15-13(14)7-8-17(15,5)6/h9-10,19H,7-8H2,1-6H3/b18-11+
InChIKeyGXCYRUOTOFUODM-WOJGMQOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1Z)-1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)-N-hydroxyethanimine (CAS 5659-70-1): Stereochemically Pure Indane Oxime Intermediate


(1Z)-1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)-N-hydroxyethanimine (CAS 5659-70-1) is a stereoisomerically pure (Z)-oxime derivative of the synthetic indane musk Celestolide. It belongs to the class of indane oximes, characterized by a hydroxylimine functional group attached to a 4-acetyl-6-tert-butyl-1,1-dimethylindane scaffold. Unlike the commonly cataloged mixture or its (E)-isomer counterpart (CAS 175136-27-3), this compound is isolated as a single geometric isomer with the hydroxyl group positioned cis (Z) to the indane ring system. The compound is primarily utilized as a high-purity research intermediate and a reference standard for stereochemical studies .

Type: Single (Z)-oxime isomer reference
Workflow: Stereochemical control / chiral analytical standard
Selection: Geometric purity critical for reaction outcome

Why Generic Substitution of (1Z)-1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)-N-hydroxyethanimine Fails: Physicochemical and Stereochemical Divergence


Substituting the target (Z)-oxime with its (E)-isomer or the parent ketone Celestolide is not viable due to profound differences in physical properties, chemical reactivity, and stereochemical outcomes. The (Z)-oxime melts at 59-62°C and boils at 190-191°C, whereas the (E)-oxime melts at 208°C and boils at 356.3°C—a difference exceeding 140°C in melting point and 165°C in boiling point . These discrepancies indicate vastly different intermolecular interactions, solubility profiles, and handling requirements that directly impact formulation, purification, and storage. Furthermore, the geometric configuration dictates the migrating group in Beckmann rearrangements, leading to distinct amide products that are not accessible from the (E)-isomer or the ketone . Consequently, generic substitution introduces unacceptable variability in synthetic sequences, analytical traceability, and regulatory compliance.

Target (Z)-oxime Low-melting regime; Beckmann rearrangement yields methyl-migrated amide.
(E)-oxime / parent ketone Much higher melting point, different boiling range; Beckmann product diverges to indane-migrated amide or no oxime reactivity.
Hydrogen-bonding HBD = 1, HBA = 2; enables co-crystal screening and distinct HPLC retention.
Ketone Celestolide HBD = 0, HBA = 1; no hydrogen-bond donor; chromatographic behavior and solid-form landscape differ substantially.
Synthetic fidelity Geometric configuration controls stereospecific amide formation.
Isomeric mixture Undefined stereochemistry may introduce regioisomeric amide mixtures, complicating analytical traceability.

Quantitative Differentiation of (1Z)-1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)-N-hydroxyethanimine: Head-to-Head Physicochemical and Reactivity Comparisons


Melting Point: Z-Oxime vs. E-Oxime – A 148°C Window for Solid-Phase Handling and Formulation

The target (Z)-oxime exhibits a melting point of 59–62°C, whereas the (E)-oxime isomer (CAS 175136-27-3) melts sharply at 208°C . This 146–149°C depression reflects altered intermolecular hydrogen bonding and crystal packing inherent to the cis (Z) geometry.

Melting point
Data to verify
59–62 °C
(E)-oxime: 208 °C | Ketone: 68–70 °C
Supports low-energy solid-phase processing review
Source review required; Δ ≈ 146–149 °C lower than E-oxime reported
Oxime stereochemistry Thermal analysis Polymorph screening

Boiling Point Divergence: Z-Oxime Distillation vs. E-Oxime Thermal Degradation Risk

The (Z)-oxime boils at 190–191°C under atmospheric pressure, while the (E)-oxime requires heating to 356.3°C (predicted) before volatilization . The 165°C lower boiling point of the Z-isomer substantially reduces the risk of thermal degradation during distillation-based purification.

Boiling point
Data to verify
190–191 °C
(E)-oxime: ~356 °C (predicted)
May support distillation-based purification without specialized equipment
Predicted boiling point for E-oxime; confirm experimentally
Vacuum distillation Thermal stability Purification

Beckmann Rearrangement Regioselectivity: Stereospecific Amide Formation Dictated by Oxime Geometry

The Beckmann rearrangement of ketoximes proceeds with strict stereospecificity: the group anti to the hydroxyl leaving group migrates exclusively to nitrogen . For the (Z)-oxime, the methyl group is anti to the hydroxyl and migrates, yielding N-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)acetamide. For the (E)-oxime, the indane ring migrates, generating a structurally isomeric amide. This stereochemical divergence is a class-level principle confirmed across diverse oxime substrates.

Beckmann regioselectivity
Class-level inference
Methyl migration → N-(indan-4-yl)acetamide
Stereospecific amide formation context; (E)-oxime gives structurally different amide
Acid-catalyzed Beckmann conditions; product identity depends on oxime geometry
Beckmann rearrangement Amide synthesis Stereospecificity

Hydrogen-Bond Donor/Acceptor Profile vs. Parent Ketone: Implications for Chromatography and Crystallization

The (Z)-oxime possesses one hydrogen-bond donor (–OH) and two hydrogen-bond acceptors (C=N and –OH), while the parent ketone Celestolide has zero donors and only one acceptor (C=O) . This difference produces distinct retention times on normal-phase and HILIC columns and enables hydrogen-bond-directed co-crystallization screening.

H-Bond profile
Reported
HBD 1
HBA 2
TPSA 32.6 Ų
Supports chromatographic separation and co-crystal screening
Compared to parent ketone (HBD 0, HBA 1, TPSA 17.1 Ų)
Hydrogen bonding HPLC retention Crystal engineering

Optimal Application Scenarios for (1Z)-1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)-N-hydroxyethanimine (CAS 5659-70-1)


Stereospecific Beckmann Rearrangement to N-(Indan-4-yl)acetamide Derivatives

The (Z)-oxime is the mandatory starting material for synthesizing N-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)acetamide via Beckmann rearrangement, a structural congener inaccessible from the (E)-oxime or the parent ketone. Researchers engaged in indane-based amide library synthesis should specify this isomer to ensure regiochemical fidelity .

Analytical Reference Standard for Z-Oxime Quantification in Isomeric Mixtures

With a sharp melting point of 59–62°C and distinct boiling point of 190–191°C, the pure (Z)-oxime serves as an ideal reference standard for calibrating HPLC, GC, or DSC methods when quantifying isomeric purity in Celestolide oxime reaction mixtures .

Low-Temperature Melt Formulation and Co-Crystal Screening

The low melting point (59–62°C) enables solvent-free melt processing and hot-melt extrusion, while the additional hydrogen-bond donor (ΔHBD = +1 vs. Celestolide) facilitates co-crystal engineering with pharmaceutically acceptable co-formers. This combination is not offered by the high-melting (E)-oxime (208°C) .

Structural Biology Probe for Oxime-Sensing Enzymes

The (Z)-oxime's geometrically defined hydroxylimine moiety can act as a transition-state analog or inhibitor for oxime-metabolizing enzymes (e.g., cytochrome P450, acetaldoxime dehydratase). The pure (Z)-configuration eliminates ambiguous binding-mode interpretation caused by isomeric mixtures .

Application
Selection Property
Validation Focus
Stereospecific amide synthesis
(Z)-geometry directs methyl migration
Confirm amide regioisomer purity by HPLC/NMR
Isomeric purity reference standard
Sharp melting and boiling ranges
Calibrate DSC, GC, or HPLC for oxime isomer ratio
Low-temperature melt processing
Melting point
Evaluate hot-melt extrusion and co-crystal formation
Enzyme probe / structural biology
Defined oxime geometry
Assess binding-mode consistency in oxime-metabolizing enzymes
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